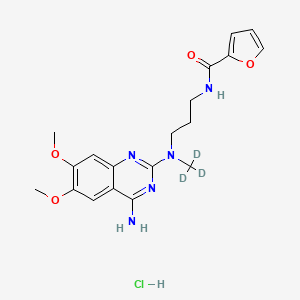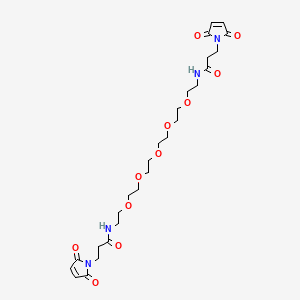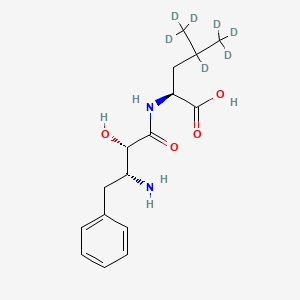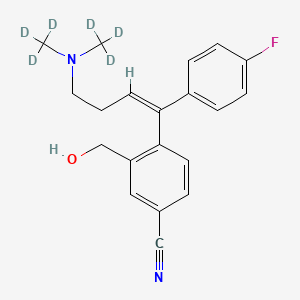
L-Isoleucine-13C6,d10,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucine-13C6,d10,15N is a labeled form of the essential amino acid L-isoleucine. This compound is characterized by the incorporation of stable isotopes: carbon-13 (13C), deuterium (d10), and nitrogen-15 (15N). These isotopic labels make it particularly useful in various scientific research applications, including metabolic studies, protein synthesis investigations, and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-13C6,d10,15N involves the incorporation of isotopic labels into the L-isoleucine molecule. This process typically starts with the synthesis of labeled precursors, which are then used in the biosynthesis of L-isoleucine. The reaction conditions often involve the use of specific enzymes and controlled environments to ensure the accurate incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that have been genetically engineered to incorporate the isotopic labels into L-isoleucine. This method ensures high yield and purity of the labeled compound, making it suitable for various research applications.
化学反応の分析
Types of Reactions
L-Isoleucine-13C6,d10,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction could produce alcohols or amines.
科学的研究の応用
L-Isoleucine-13C6,d10,15N is widely used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of amino acids in living organisms.
Medicine: Utilized in the development of new drugs and in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.
作用機序
The mechanism of action of L-Isoleucine-13C6,d10,15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of L-isoleucine within biological systems. This tracking is facilitated by techniques such as mass spectrometry and NMR spectroscopy, which can detect the specific isotopic labels.
類似化合物との比較
L-Isoleucine-13C6,d10,15N is unique due to its combination of carbon-13, deuterium, and nitrogen-15 labels. Similar compounds include:
L-Leucine-13C6,15N: Another labeled amino acid used in similar research applications.
L-Valine-13C5,15N: A labeled form of L-valine, used in metabolic studies and protein synthesis investigations.
These compounds share similar applications but differ in their specific isotopic labels and the amino acids they represent. The unique combination of labels in this compound makes it particularly valuable for detailed metabolic and structural studies.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
148.184 g/mol |
IUPAC名 |
(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1 |
InChIキー |
AGPKZVBTJJNPAG-JIFBZMLASA-N |
異性体SMILES |
[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[13C]([2H])([2H])[2H])[15NH2] |
正規SMILES |
CCC(C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


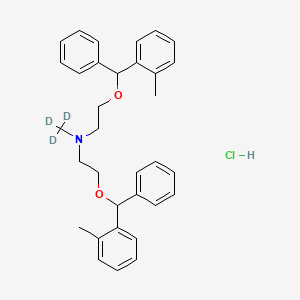
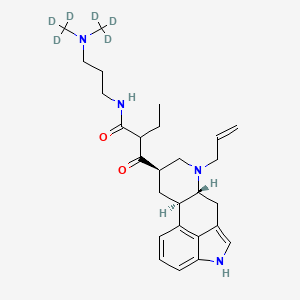
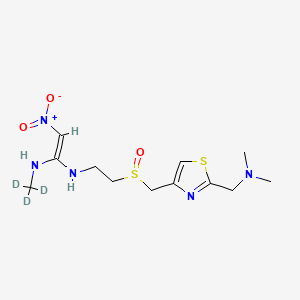
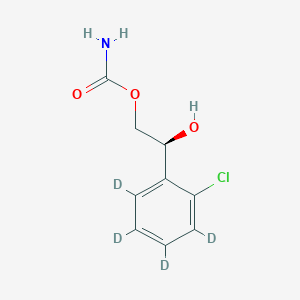

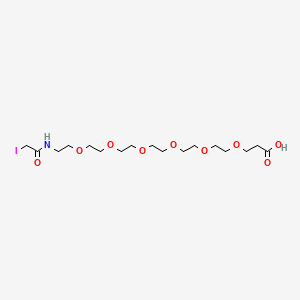


![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
